molecular formula C10H11BrO B1281279 3-Bromo-1-(4-methylphenyl)propan-1-one CAS No. 33994-09-1

3-Bromo-1-(4-methylphenyl)propan-1-one

Cat. No.: B1281279
CAS No.: 33994-09-1
M. Wt: 227.1 g/mol
InChI Key: QEKJUJJNWQVRIF-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is used as an intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methylphenyl)propan-1-one typically involves the bromination of 4-methylpropiophenone. One common method is the reaction of 4-methylpropiophenone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products, such as 3-azido-1-(4-methylphenyl)propan-1-one.

    Reduction: 3-Bromo-1-(4-methylphenyl)propan-1-ol.

    Oxidation: 3-Bromo-1-(4-methylphenyl)propanoic acid.

Scientific Research Applications

3-Bromo-1-(4-methylphenyl)propan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methylphenyl)propan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various redox reactions. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with the bromine atom on a different carbon.

    3-Bromo-1-(4-bromophenyl)propan-1-one: Contains an additional bromine atom on the aromatic ring.

    2-Bromo-1-phenylpropan-1-one: Lacks the methyl group on the aromatic ring.

Uniqueness

3-Bromo-1-(4-methylphenyl)propan-1-one is unique due to the presence of both a bromine atom and a methyl group on the aromatic ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKJUJJNWQVRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495496
Record name 3-Bromo-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33994-09-1
Record name 3-Bromo-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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